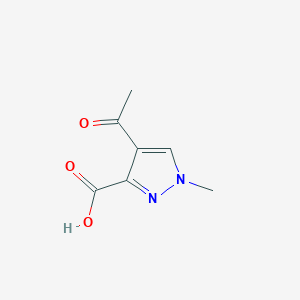![molecular formula C22H23N5O5 B2768096 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1189956-92-0](/img/structure/B2768096.png)
2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name. The presence of the terms “dihydro” and “dioxo” in the name suggest that the pyrazolopyrimidinone ring contains two oxygen atoms and is partially reduced (i.e., contains two hydrogen atoms). The “4(5H)-yl” term indicates that the substituent is attached to the 4th carbon of the ring, which also bears a hydrogen atom .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the various functional groups present in its structure. For example, the furan ring is aromatic and can undergo electrophilic aromatic substitution reactions. The pyrazolopyrimidinone ring, on the other hand, contains multiple carbonyl groups which can undergo various reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of multiple polar groups (like carbonyl groups and ether groups) could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure .科学的研究の応用
Anticancer Activity
Research into pyrazolopyrimidine derivatives has shown that these compounds exhibit promising anticancer properties. For instance, Al-Sanea et al. (2020) synthesized compounds tested on various cancer cell lines, demonstrating significant inhibition of cancer cell growth. This suggests the potential use of similar compounds in cancer treatment strategies, highlighting the importance of structural modifications to enhance cytotoxic activities against cancer cells Al-Sanea et al., 2020.
Anti-inflammatory and Analgesic Effects
Compounds within the pyrazolopyrimidine class have also been studied for their anti-inflammatory and analgesic properties. For example, Sondhi et al. (2009) synthesized a series of pyrimidine derivatives that exhibited significant anti-inflammatory and analgesic activities, suggesting potential therapeutic applications in managing pain and inflammation Sondhi et al., 2009.
Antiprotozoal Activity
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally similar to pyrazolopyrimidines, have been evaluated for their antiprotozoal properties. Ismail et al. (2004) reported compounds with strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, pointing to potential applications in treating protozoal infections Ismail et al., 2004.
Antioxidant Activity
Pyrazole-acetamide derivatives have shown significant antioxidant activity, as researched by Chkirate et al. (2019). The study's coordination complexes exhibited considerable in vitro antioxidant capacity, suggesting the potential of these compounds in oxidative stress-related therapies Chkirate et al., 2019.
特性
IUPAC Name |
2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-4-27-20-19(14(2)24-27)25(13-18(28)23-15-7-9-16(31-3)10-8-15)22(30)26(21(20)29)12-17-6-5-11-32-17/h5-11H,4,12-13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPDLUFPBNLNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768013.png)
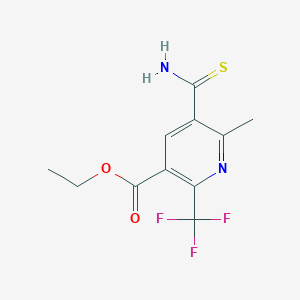
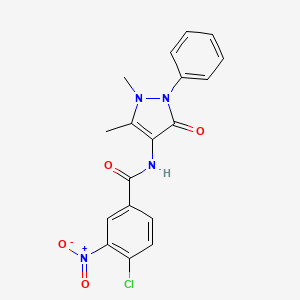
![(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide](/img/structure/B2768021.png)
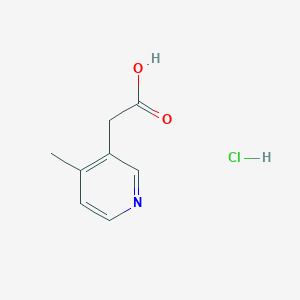
![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2768023.png)
![2,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2768024.png)
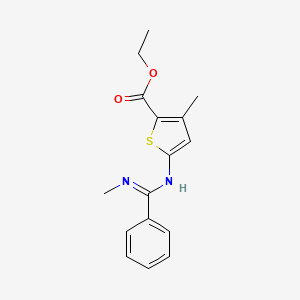
![2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768026.png)
![2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2768027.png)
![7-[4-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2768029.png)


